molecular formula C14H22N2O3 B6810426 N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide

N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide

Cat. No.: B6810426
M. Wt: 266.34 g/mol
InChI Key: MWCJUKHBQHSCSQ-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-7(17)12(16-13(18)8-2-3-8)14(19)15-11-5-9-4-10(9)6-11/h7-12,17H,2-6H2,1H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCJUKHBQHSCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC1CC2CC2C1)NC(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The rigid bicyclo[3.1.0]hexane scaffold allows for tight binding to these targets, potentially leading to high specificity and efficacy . The compound may modulate the activity of these targets, influencing various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide is unique due to its synthetic accessibility and potential for high specificity in biological interactions. Its rigid structure provides advantages in terms of binding affinity and selectivity compared to more flexible molecules .

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